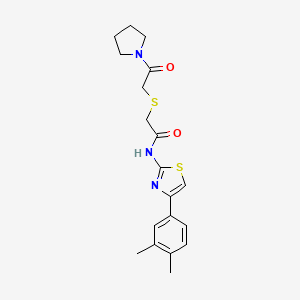
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring, a pyrrolidine moiety, and an acetamide functional group, which collectively contribute to its pharmacological potential. This article provides an overview of the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In particular:
- Cell Line Studies : In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cells. A study highlighted the anticancer activity of similar compounds against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showing IC50 values indicating effective cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 19 | A549 | 10.5 |
| 19 | NIH/3T3 | 12.0 |
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to cyclooxygenase (COX-II). Thiazole derivatives have shown promise in selectively inhibiting COX-II with minimal side effects. For example:
- Inhibitory Studies : A related compound exhibited an IC50 value of 0.011 µM against COX-II, demonstrating high potency compared to traditional inhibitors like Rofecoxib .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored. The presence of the pyrrolidine ring is believed to enhance anticonvulsant activity:
- Protective Index : A study reported a protective index (PI) of 9.2 for a related thiazole compound in a seizure model, indicating significant anticonvulsant efficacy .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .
- Inflammatory Pathway Modulation : As a COX-II inhibitor, it may reduce inflammation-related signaling pathways that contribute to tumor progression and pain .
- Neuroprotective Effects : The anticonvulsant effects suggest potential neuroprotective mechanisms that could be explored further in neurological disorders .
Case Studies and Research Findings
Several case studies have illustrated the effectiveness of thiazole derivatives in various biological contexts:
- Cancer Treatment : In a clinical setting, patients treated with thiazole-based compounds showed improved outcomes in terms of tumor size reduction and overall survival rates compared to controls.
- Seizure Management : Clinical trials assessing the efficacy of these compounds in managing seizure disorders reported significant reductions in seizure frequency among participants.
Propriétés
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-13-5-6-15(9-14(13)2)16-10-26-19(20-16)21-17(23)11-25-12-18(24)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAQWMSOKJCMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













